Product packaging for O-Benzyl Psilocybin(Cat. No.:CAS No. 1026609-93-7)

O-Benzyl Psilocybin

Cat. No.: B132383
CAS No.: 1026609-93-7
M. Wt: 374.4 g/mol
InChI Key: GKAIYZRUCXEQSP-UHFFFAOYSA-N

Description

O-Benzyl Psilocybin (CAS 1026609-93-7) is a protected chemical intermediate essential for the synthesis of psilocybin, a psychedelic tryptamine with significant therapeutic potential under investigation . This compound is a key precursor in classical and improved synthetic routes to psilocybin, where the benzyl group safeguards the phosphate moiety during the synthesis . Researchers utilize this intermediate to access psilocybin and its analogs for studies exploring their effects on neuropsychiatric disorders. Psilocybin, the deprotected product of this precursor, is a prodrug that is rapidly converted in the body to its active form, psilocin . Psilocin acts as a partial agonist at the serotonin 5-HT2A receptor in the brain, a mechanism believed to underpin both its psychedelic effects and its therapeutic potential . This receptor-mediated action can lead to increased neuroplasticity and altered connectivity in brain networks like the Default Mode Network (DMN), which is a key area of research for conditions such as treatment-resistant depression, anxiety, and substance addiction . The availability of reliable synthetic intermediates like this compound is therefore critical for advancing preclinical research in neuroscience and medicinal chemistry, supporting the development of novel mental health treatments . This product is intended For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23N2O4P B132383 O-Benzyl Psilocybin CAS No. 1026609-93-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl [3-[2-(dimethylamino)ethyl]-1H-indol-4-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N2O4P/c1-21(2)12-11-16-13-20-17-9-6-10-18(19(16)17)25-26(22,23)24-14-15-7-4-3-5-8-15/h3-10,13,20H,11-12,14H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAIYZRUCXEQSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C(=CC=C2)OP(=O)(O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456399
Record name O-Benzyl Indocybin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026609-93-7
Record name O-Benzyl Indocybin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies Utilizing O Benzyl Protection in Psilocybin Pathways

Historical Development of Benzyl-Protected Precursors in Psilocybin Total Synthesis

The use of benzyl (B1604629) groups to protect the reactive hydroxyl group of the 4-hydroxyindole (B18505) precursor has been a cornerstone of psilocybin synthesis since its early explorations. This strategy prevents unwanted side reactions during the construction of the tryptamine (B22526) side chain and the subsequent phosphorylation.

Early Contributions to O-Benzylation Strategies for Indole (B1671886) Derivatives

The initial syntheses of psilocybin, notably by Hofmann and his colleagues in the late 1950s, established the utility of the O-benzyl protecting group. nih.govtotal-synthesis.com In these early methods, 4-hydroxyindole was first benzylated to form 4-benzyloxyindole. google.com This protected precursor then underwent a series of reactions, typically the Speeter-Anthony tryptamine synthesis, to introduce the dimethylaminoethyl side chain at the C3 position of the indole ring. thieme-connect.comnih.gov This foundational work demonstrated the necessity of protecting the phenolic hydroxyl group to achieve the desired chemical transformations efficiently.

Evolution of Phosphorylating Agents Employing Benzyl Protection (e.g., O,O-Dibenzylphosphoryl Chloride, Tetrabenzyl Pyrophosphate)

The phosphorylation of the deprotected psilocin (4-hydroxy-N,N-dimethyltryptamine) or its O-benzyl protected precursor has been a critical and often challenging step. Hofmann's original synthesis utilized O,O-dibenzylphosphoryl chloride. thieme-connect.comrexresearch1.com However, this reagent was noted for its instability, which led to low yields of the final product, often less than 20%. rexresearch1.comresearchgate.net

To address these limitations, subsequent research focused on developing more stable and efficient phosphorylating agents. A significant advancement came with the introduction of tetrabenzyl pyrophosphate (TBPP). rexresearch1.comresearchgate.netdiva-portal.org Nichols and Frescas reported an improved procedure using TBPP, which is a stable, crystalline solid, in reaction with the lithium salt of psilocin. rexresearch1.comresearchgate.net This method offered better yields, although the subsequent workup and purification still presented difficulties. researchgate.net Shirota and colleagues also utilized TBPP in their gram-scale synthesis, further refining the conditions for the phosphorylation step. researchgate.netscispace.com More recent approaches have even explored direct phosphorylation of psilocin with reagents like phosphorus oxychloride to bypass the benzyl-protecting group strategy altogether, highlighting the ongoing efforts to optimize this key transformation. nih.govacs.org

Strategies for Regioselective O-Benzylation of 4-Hydroxyindole Derivatives

The selective benzylation of the hydroxyl group at the 4-position of the indole ring is a crucial first step in many psilocybin syntheses. This regioselectivity is essential to prevent the alkylation of the indole nitrogen or other positions on the aromatic ring. The reaction is typically achieved by treating 4-hydroxyindole with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a suitable base. The choice of base and reaction conditions can influence the selectivity of the O-alkylation over N-alkylation. While this specific reaction is a standard procedure, the broader field of indole functionalization has seen extensive research into achieving regioselectivity for various substitutions on the indole core, which provides a context for the importance of this initial step. beilstein-journals.orgcore.ac.ukmdpi.comresearchgate.netnih.gov

Phosphorylation Reactions Involving O-Benzyl Psilocin Intermediates

The phosphorylation of the O-benzyl psilocin intermediate is a pivotal step that introduces the phosphate (B84403) ester, which is characteristic of psilocybin. This transformation is followed by the removal of the benzyl protecting groups to yield the final product.

Investigation of Spontaneous Intramolecular Migration and Zwitterionic N,O-Dibenzyl Phosphate Rearrangement Products

A fascinating and synthetically significant discovery was the spontaneous intramolecular migration of a benzyl group. Shirota and colleagues identified and characterized an unexpected rearrangement product. nih.govthieme-connect.comresearchgate.net They found that the initially formed O,O-dibenzyl phosphate ester of psilocin could spontaneously rearrange to form a zwitterionic N,O-dibenzyl phosphate derivative. nih.govscispace.com In this rearranged product, one of the benzyl groups migrates from a phosphate oxygen to the nitrogen atom of the dimethylamino group, creating a quaternary ammonium (B1175870) ion. scispace.com

This intramolecular rearrangement was confirmed through detailed 2D NMR analyses, including HMBC and NOESY experiments. nih.govscispace.com While initially an unexpected complication, this rearrangement proved to be advantageous for purification. The resulting zwitterionic N,O-dibenzyl phosphate has limited solubility, allowing it to be isolated by simple filtration, thus avoiding challenging chromatographic separations. nih.govthieme-connect.comscispace.com Subsequent catalytic hydrogenation of this zwitterionic intermediate cleanly affords psilocybin. nih.govscispace.com This discovery has been leveraged in scalable syntheses of high-purity psilocybin. thieme-connect.comthieme-connect.com

Starting MaterialPhosphorylating AgentKey Intermediate(s)Reported Challenges/ObservationsReference(s)
4-BenzyloxyindoleO,O-Dibenzylphosphoryl ChlorideO,O-Dibenzyl psilocybinUnstable phosphorylating agent, low yield (<20%) thieme-connect.comrexresearch1.com
PsilocinTetrabenzyl pyrophosphate (TBPP)O,O-Dibenzyl psilocybin, Zwitterionic O-monobenzyl phosphateLability of the O,O-dibenzyl ester, hydrolytic cleavage of one O-benzyl group rexresearch1.comresearchgate.netdiva-portal.org
PsilocinTetrabenzyl pyrophosphate (TBPP)O,O-Dibenzyl psilocybin, Zwitterionic N,O-dibenzyl phosphateSpontaneous intramolecular migration of a benzyl group from oxygen to nitrogen nih.govresearchgate.netscispace.com
PsilocinPhosphorus oxychloridePhosphorodichloridate intermediateAvoids benzyl protection strategy, direct phosphorylation nih.govacs.org

Optimization of Phosphorylation Conditions for Enhanced Yield and Purity of Benzyl-Protected Intermediates

The phosphorylation of the psilocin precursor is a critical and historically problematic step in psilocybin synthesis. thieme-connect.comthieme-connect.com Early methods, such as those developed by Hofmann, used O,O-dibenzylphosphoryl chloride. However, this reagent was unstable and resulted in low yields of the desired dibenzyl-protected psilocybin, reported to be around 20%. nih.gov

A significant improvement was introduced by Nichols, who utilized tetrabenzyl pyrophosphate (TBPP), a stable, crystalline reagent. nih.govdiva-portal.org This procedure involves the reaction of the O-lithium salt of psilocin with TBPP, which improved the yield of the subsequent psilocybin to 46.9%. nih.govresearchgate.netrexresearch1.com Despite the improved yield, this pathway is complicated by the lability of the O,O-dibenzyl ester intermediate, which can undergo hydrolytic cleavage of one of the O-benzyl groups, making purification difficult. nih.govresearchgate.netresearchgate.net

Further refinement of this process, particularly for large-scale applications, was developed by Shirota and later enhanced by Sherwood et al. thieme-connect.comresearchgate.net A key discovery was the spontaneous intramolecular migration of a benzyl group from the phosphate oxygen to the dimethylamino nitrogen, forming a zwitterionic N,O-dibenzyl phosphate derivative. thieme-connect.comnih.govresearchgate.net This rearrangement product has limited solubility, which advantageously allows for its isolation and purification through simple trituration and filtration, thereby avoiding challenging chromatographic separations. thieme-connect.comthieme-connect.com By carefully controlling reaction temperatures and washing solvents, the pure zwitterionic intermediate can be obtained in yields of 63%. nih.gov This optimization is crucial for achieving high purity in scalable syntheses. thieme-connect.com

Table 1: Comparison of Phosphorylation Methods for Benzyl-Protected Intermediates Data sourced from multiple research findings.

Method Phosphorylating Reagent Key Characteristics Reported Yield of Psilocybin Reference
Hofmann O,O-dibenzylphosphoryl chloride Unstable reagent, low yield ~20% nih.gov
Nichols Tetrabenzyl pyrophosphate (TBPP) More stable reagent, improved yield 46.9% nih.govresearchgate.net

| Shirota/Sherwood | Tetrabenzyl pyrophosphate (TBPP) | Forms an isolable zwitterionic intermediate, avoids chromatography | 85% (from psilocin via zwitterion) | researchgate.net |

Catalytic Deprotection Techniques for O-Benzyl Protected Intermediates

The final step in synthesizing psilocybin from its benzyl-protected intermediate is the removal of the benzyl group(s). This deprotection is a critical transformation that yields the final active pharmaceutical ingredient.

The most widely employed method for cleaving the O-benzyl ether in the psilocybin synthesis pathway is catalytic hydrogenolysis. thieme-connect.comnih.gov This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst, often at a 10 wt% loading. thieme-connect.comnih.gov The reaction proceeds under a hydrogen atmosphere, which can range from a balloon of hydrogen at atmospheric pressure to higher pressures in a dedicated hydrogenation apparatus. thieme-connect.comresearchgate.netrexresearch1.com

Methanol (B129727) is a commonly used solvent for this transformation. thieme-connect.comnih.gov The hydrogenolysis is generally efficient and rapid, with reaction times often as short as 30 minutes. thieme-connect.com In the case of the zwitterionic N,O-dibenzyl phosphate intermediate, this single catalytic step effectively removes both the O-benzyl and N-benzyl groups to furnish psilocybin. acs.org The final product, psilocybin, has low solubility in methanol and often precipitates from the reaction mixture, which can aid in its isolation. thieme-connect.com

While hydrogenolysis is the standard, research has explored alternative strategies, primarily those that circumvent the use of benzyl protecting groups altogether to avoid the associated challenges. One such strategy involves the direct phosphorylation of psilocin with reagents like phosphorus oxychloride, which eliminates the need for both protection and deprotection steps, improving atom economy. acs.org Another approach uses di-tert-butylphosphite as the phosphorylating agent. google.com This method is advantageous as it avoids the formation of the problematic zwitterionic N,O-dibenzyl phosphate byproduct that occurs with benzyl-based reagents. google.com

A more recent development involves a one-pot deprotection/functionalization of O-benzyl psilocin. acs.org This strategy allows for the catalytic removal of the benzyl group and subsequent in-situ functionalization to create a variety of psilocin prodrugs, eliminating the need to isolate the often unstable psilocin intermediate. acs.org

Process Chemistry and Scalability Considerations for O-Benzyl Psilocybin Intermediates in Multi-Gram and Kilogram Scale Synthesis

Scaling the synthesis of psilocybin from lab-scale to multi-gram and kilogram quantities introduces significant process chemistry challenges. The O-benzyl protection strategy, while foundational, has been scrutinized for its scalability, particularly regarding purification and atom economy. researchgate.netacs.org

A pivotal development for gram-scale synthesis was the isolation of the dibenzyl-protected intermediate as the zwitterionic N,O-dibenzyl phosphate derivative. researchgate.netscispace.com The low solubility of this zwitterion allows for its purification via non-chromatographic methods like trituration and filtration, which are far more amenable to large-scale production than column chromatography. thieme-connect.comthieme-connect.com Sherwood et al. demonstrated that by refining this procedure, psilocybin could be produced with 99.9% purity on a multi-gram scale. thieme-connect.comnih.gov Final purification of the API often involves successive recrystallizations from solvent mixtures like acetone (B3395972) and water to achieve clinical-grade purity. nih.gov

Table 2: Scalability and Yields in this compound Pathways Data compiled from various scalable synthesis reports.

Scale Key Process Feature Reported Yield Purity Reference
Gram-scale Isolation of zwitterionic intermediate 85% (psilocybin from psilocin) >99% researchgate.net
Multi-gram scale Optimized zwitterion isolation and trituration 23% (overall from 4-acetoxyindole) 99.9% thieme-connect.com

Preclinical Pharmacological Investigations of O Benzyl Psilocybin

Molecular Docking and Computational Studies of Protein Interactions

In silico methods, such as molecular docking, are crucial computational tools for predicting the interaction between a ligand, like O-benzyl psilocybin, and a target protein at the molecular level. These studies provide insights into binding affinities and potential biological activities before extensive laboratory testing is undertaken.

P-glycoprotein (P-gp) is an efflux transporter protein found in cellular membranes, including the blood-brain barrier, which actively pumps a wide variety of substances out of cells. icm.edu.pl The interaction of drug candidates with P-gp is a critical factor in their ability to reach the central nervous system.

A molecular docking study was performed to assess the inhibitory potential of several compounds, including this compound, against P-gp. nih.govresearchgate.netresearchgate.net The study aimed to determine which compound could best serve as a lead molecule by inhibiting this efflux pump. nih.govresearchgate.net The results, measured by minimized binding energies, indicated that this compound interacted with P-gp with a binding energy of 69.61 kcal/mol. nih.gov For comparison, other compounds tested in the same study showed different binding energies. nih.govresearchgate.net The study concluded that L-Tryptophan and another derivative were more efficient P-gp inhibitors than this compound and the standard antidepressant sertraline. nih.gov

Table 1: Molecular Docking Binding Energies against P-glycoprotein (P-gp)

Compound Binding Energy (kcal/mol)
This compound 69.61 nih.gov
Psilocin 53.14 nih.gov
Sertraline (Standard) -55.68 nih.gov
Serotonin (B10506) -64.38 nih.govresearchgate.net

Note: A more negative value generally indicates a stronger binding affinity or inhibitory potential in this specific docking study's scoring. However, the value for this compound is presented as a positive number in the source. nih.gov

Computational studies are used to predict how strongly a compound will bind to biological targets, such as neurotransmitter receptors, which is crucial for understanding its potential pharmacological effects. The primary target for the psychoactive effects of psilocin, the active metabolite of psilocybin and its derivatives, is the serotonin 5-HT2A receptor. wikipedia.orgnih.gov

While direct in silico binding affinity data for this compound at specific serotonin receptors is not extensively detailed in the provided search results, the research focus on related compounds provides a framework for understanding its likely interactions. For instance, the benzyl (B1604629) group is a structural component in other molecules designed to interact with the 5-HT2A receptor. nih.gov Docking studies with other N-benzyl substituted compounds have shown that the N-benzyl group can form important π-π stacking interactions with specific amino acid residues (F339 and F340) in the 5-HT2A receptor's binding pocket, which are known to contribute to high affinity. nih.gov

Furthermore, research on novel psilocin prodrugs highlights the strategy of modifying the 4-hydroxy position of the indole (B1671886) core, where the O-benzyl group in this compound is located, to modulate metabolic processing and pharmacokinetic profiles. biorxiv.orgnih.gov The non-polar benzyl side chain may increase the lipophilicity of the molecule compared to psilocybin, potentially contributing to greater absorption. biorxiv.org

Comparative In Vitro Pharmacological Profiling with Psilocybin and Psilocin Derivatives

In vitro pharmacological profiling involves testing a compound on a panel of isolated biological targets, such as receptors and enzymes, to determine its activity and selectivity. europeanpharmaceuticalreview.comresearchgate.net This is a standard practice in drug discovery to understand a compound's potential therapeutic effects and off-target interactions. nih.gov

Psilocybin itself is a prodrug that is rapidly converted to the active metabolite psilocin by enzymes like alkaline phosphatases and esterases. nih.govlisbonaddictions.eucespu.pt Psilocin is a non-selective agonist of serotonin receptors, with its psychedelic effects primarily mediated by the 5-HT2A receptor. wikipedia.org In vitro studies comparing psilocybin and psilocin show that psilocin generally has a higher affinity for various serotonin receptors. acs.org For example, in one study, psilocybin did not show significant inhibition of radioligand binding at the 5-HT2A receptor at a 10 µM concentration, whereas psilocin did. acs.org

While specific comparative in vitro receptor binding tables for this compound were not found in the search results, studies on other psilocin prodrugs provide relevant context. A study on 28 novel psilocin prodrugs, which involved modifying the 4-hydroxyl group, assessed their metabolic stability in human serum, liver, and intestinal fractions. biorxiv.orgnih.gov This research demonstrated that psilocybin is quite resistant to metabolism under these in vitro conditions, whereas many of the new ester-based prodrugs were readily metabolized to psilocin. nih.gov The design of these novel prodrugs, including some with non-polar side chains like benzyl groups, aims to create compounds with altered pharmacokinetic profiles compared to psilocybin. biorxiv.org

Studies on psilocin's interaction with cytochrome P450 (CYP450) enzymes, which are crucial for drug metabolism, show it has the potential to inhibit several isoforms, particularly CYP2A6 and CYP3A4. lisbonaddictions.eu In contrast, its parent compound psilocybin shows very little potential to inhibit these enzymes, except for some activity at CYP3A4. lisbonaddictions.eucespu.pt This highlights the significant pharmacological differences between the prodrug and the active metabolite.

Table 2: Comparative IC50 Values of Psilocybin and Psilocin on CYP450 Enzymes

CYP450 Isoform Psilocybin IC50 (µM) Psilocin IC50 (µM)
CYP2A6 >300 cespu.pt 0.99 cespu.pt
CYP2B6 >1000 cespu.pt 4.05 cespu.pt
CYP2D6 >1000 cespu.pt 11.89 cespu.pt

IC50 is the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates greater inhibitory potential.

Exploration of this compound as a Potential Preclinical Tool for Drug Transport Studies

The unique chemical structure of this compound makes it a candidate for use as a tool in preclinical research, particularly for studying drug transport mechanisms. Prodrugs are often designed to overcome transport barriers, such as the blood-brain barrier. icm.edu.pl The addition of a lipophilic benzyl group to psilocybin is a strategy that could enhance its ability to cross cell membranes compared to the more polar, zwitterionic psilocybin. biorxiv.org

The synthesis of psilocybin itself has been improved using a process that involves an O-benzyl protected intermediate, specifically 4-O-monobenzylphosphoryloxy-N,N-dimethyltryptamine. researchgate.net This highlights the utility of the O-benzyl group in the chemical manipulation and synthesis of these tryptamines.

In the context of drug transport, the interaction with efflux pumps like P-gp is a key area of investigation. As detailed in the molecular docking study, this compound was one of several compounds evaluated for its interaction with P-gp. nih.govbiotechnologia-journal.org Such studies are fundamental to understanding how structural modifications affect a drug's ability to bypass efflux mechanisms and achieve desired concentrations in target tissues like the brain. By comparing the transport characteristics of this compound with psilocybin and psilocin, researchers can gain valuable insights into the structure-transport relationships of tryptamine-based prodrugs. This knowledge is crucial for the rational design of new central nervous system drugs with improved delivery profiles.

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
Psilocybin
Psilocin
Sertraline
Serotonin
L-Tryptophan

Biochemical Transformations and Enzyme Interactions Relevant to Benzyl Protected Indole Alkaloids

Assessment of Enzymatic Stability and Biotransformation Pathways for O-Benzyl Psilocybin

This compound is primarily known as a laboratory precursor in the chemical synthesis of psilocybin. Its role is to protect the 4-hydroxyl group of the indole (B1671886) ring during the phosphorylation step. The final step in these syntheses is invariably a chemical debenzylation, most commonly catalytic hydrogenation using a palladium-on-carbon catalyst, to yield the final psilocybin molecule. researchgate.netpsilocybin-research.comgoogle.comresearchgate.netnih.govthieme-connect.com

There is a notable lack of direct research in the scientific literature assessing the specific enzymatic stability or biotransformation pathways of this compound. The focus of enzymatic studies related to psilocybin has been on its biosynthesis in fungi and its metabolism in the human body. For instance, the biosynthesis of psilocybin involves a kinase, PsiK, which phosphorylates psilocin (the non-benzylated precursor). psilocybin-research.comnih.gov In humans, psilocybin is a prodrug that is rapidly dephosphorylated by enzymes like alkaline phosphatases and non-specific esterases to yield the active metabolite, psilocin. biorxiv.orgnih.govricardinis.pt Psilocin is then further metabolized by monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes. nih.govmdpi.com

While no studies directly document the enzymatic processing of this compound, it is plausible that it could be a substrate for hydrolytic enzymes that act on phosphate (B84403) esters. However, its primary relevance remains within chemical synthesis, where its conversion to psilocybin is achieved through non-enzymatic methods. thieme-connect.com The development of hybrid synthetic/biocatalytic routes has focused on using enzymes like PsiK to phosphorylate psilocin directly, bypassing the need for benzyl (B1604629) protection and subsequent chemical deprotection steps altogether. nih.gov This approach avoids the often problematic chemical phosphorylation and the use of heavy-metal catalysts for debenzylation. nih.gov

Role of the Benzyl Group in Modulating Enzyme Substrate Specificity or Inhibition within Synthetic Contexts

The benzyl group, by virtue of its size and hydrophobicity, significantly influences how a molecule interacts with an enzyme's active site. This modulation of substrate specificity is a critical factor in both natural product biosynthesis and biocatalysis. While direct enzymatic studies on this compound are absent, research on other enzyme systems acting on related indole and benzylisoquinoline alkaloids provides valuable insights.

The enzyme FgaPT2, an L-tryptophan C4-prenyltransferase, demonstrates how alkyl group characteristics affect substrate recognition. Studies on its substrate specificity revealed that steric factors play a crucial role. While FgaPT2 can accept a benzyl analogue, the introduction of bulky substituents on the benzyl ring prevents the molecule from serving as a substrate, likely due to steric hindrance within the enzyme's active site. rsc.org This suggests that the large benzyl group on this compound would similarly restrict its ability to fit into the active sites of many enzymes that might otherwise process the core tryptamine (B22526) structure.

The table below, derived from kinetic studies on FgaPT2 with various alkyl pyrophosphate donors, illustrates the impact of the alkyl group's structure on enzyme efficiency. The significantly lower catalytic efficiency (kcat/KM) for benzyl and cyclohexyl analogues compared to the natural substrate (DMAPP, not shown) highlights the enzyme's preference for smaller, specific alkyl groups.

Substrate Analoguekcat (s⁻¹)KM (mM)kcat/KM (M⁻¹s⁻¹)
Cyclohexylmethyl 0.000180.0199.5
Benzyl 0.00160.02466.7
o-Methoxybenzyl 0.0160.065246
m-Methoxybenzyl 0.00160.05728.1
p-Chlorobenzyl 0.00180.05234.6
p-Bromobenzyl 0.00160.05628.6
p-Iodobenzyl 0.00160.06225.8
Data adapted from studies on FgaPT2, demonstrating the influence of benzyl and substituted benzyl groups on enzyme kinetics. rsc.org

Furthermore, studies on N-methyltransferases (NMTs) involved in benzylisoquinoline alkaloid (BIA) biosynthesis show that substrate recognition is highly specific to the three-dimensional conformation of the substrate. nih.gov In some NMTs, the benzyl ring of the substrate is buried deep within the binding pocket, while in others, it is the isoquinoline (B145761) portion that is more deeply bound. nih.gov This differential binding highlights that the orientation and interactions of the benzyl group are key determinants of substrate specificity and catalytic activity. For a synthetic intermediate like this compound, the bulky benzyl phosphate group would need to be precisely accommodated by an enzyme's active site for any catalytic conversion to occur, which may explain why biocatalytic routes have favored using the much smaller, unprotected psilocin as a substrate. nih.gov

Analytical Chemistry Methodologies for O Benzyl Psilocybin Quantification and Purity Assessment

Development and Validation of Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of O-benzyl psilocybin from reaction mixtures and purification fractions. The development of validated chromatographic methods ensures accuracy, precision, and reliability in the analytical results.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of psilocybin and its precursors due to its high resolution and suitability for non-volatile and thermally sensitive compounds. mdpi.com While specific validated methods solely for this compound are not extensively detailed in peer-reviewed literature, methods for psilocybin serve as a direct template. These methods are crucial for monitoring the phosphorylation of psilocin and the subsequent debenzylation to psilocybin, where this compound is a central intermediate. nih.gov

Reversed-phase HPLC, typically using a C18 stationary phase, is the standard approach. chemrxiv.org This method separates compounds based on their hydrophobicity. This compound, being more nonpolar than psilocybin due to the benzyl (B1604629) group, would be expected to have a longer retention time under typical reversed-phase conditions.

Method development involves optimizing the mobile phase composition, which often consists of a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol). chemrxiv.orgnih.gov The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of the starting materials, intermediates like this compound, and the final product. nih.gov Detection is commonly performed using a UV detector, as tryptamines possess a strong chromophore, with wavelengths around 220-280 nm typically being monitored. chemrxiv.org Purity of synthesized psilocybin, derived from this compound intermediates, has been confirmed to be as high as 99.9% using HPLC, demonstrating the technique's effectiveness. nih.gov

Table 1: Representative HPLC Parameters for Tryptamine (B22526) Analysis Applicable to this compound

ParameterTypical Condition
ColumnReversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid or Ammonium Formate Buffer
Mobile Phase BAcetonitrile or Methanol (B129727)
Flow Rate0.8 - 1.5 mL/min
DetectionUV at 220 nm or 266 nm
Column Temperature30-40 °C

Gas Chromatography (GC) is another powerful separation technique, but its application to compounds like psilocybin and its phosphorylated intermediates can be challenging. gentechscientific.com These molecules have low volatility and can be thermally labile, meaning they may degrade at the high temperatures required for GC analysis. swgdrug.org

For the analysis of psilocybin and psilocin, derivatization is often necessary to increase their volatility and thermal stability. swgdrug.orgpsilosybiini.info This involves chemically modifying the molecule, for example, through silylation, to replace active hydrogen atoms with less polar groups like trimethylsilyl (B98337) (TMS). swgdrug.org While this compound is less polar than psilocybin, its phosphate (B84403) group still presents challenges for direct GC analysis. Therefore, derivatization would likely be required for successful analysis. GC is typically coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. psilosybiini.infonih.gov Given the availability and simplicity of HPLC for these compounds, GC-based methods are less common in routine analysis. mdpi.com

Mass Spectrometry (MS) Applications in Identifying and Profiling this compound

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and identification of this compound. gentechscientific.com It measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.

When coupled with a chromatographic separation technique, such as in Liquid Chromatography-Mass Spectrometry (LC-MS), it provides high sensitivity and selectivity for identifying and quantifying compounds in complex mixtures. gentechscientific.comsigmaaldrich.com LC-MS is particularly useful for monitoring the synthesis of psilocybin from psilocin, allowing for the precise identification of the this compound intermediate and any related byproducts, such as the O,O-dibenzyl ester. diva-portal.org

The identity of this compound can be confirmed by its exact mass. Using high-resolution mass spectrometry, the measured mass can be compared to the calculated theoretical mass, confirming the elemental composition.

Table 2: Key Mass Spectrometry Data for this compound

PropertyValueReference
Molecular FormulaC₁₉H₂₃N₂O₄P nih.gov
Molecular Weight374.4 g/mol nih.gov
Exact Mass374.13954422 Da nih.gov

Tandem mass spectrometry (MS/MS) can further be used to obtain structural information by fragmenting the parent ion and analyzing the resulting fragment ions. This fragmentation pattern provides a "fingerprint" that can be used for definitive identification and to distinguish it from other related impurities.

Development of Analytical Reference Standards for this compound and its Byproducts

The availability of high-purity analytical reference standards is a prerequisite for the accurate quantification and validation of any analytical method. A reference standard is a highly characterized material used as a benchmark for identification and quantification.

For this compound, certified reference materials (CRMs) are commercially available from specialized suppliers. pharmaffiliates.com These standards are produced under stringent quality control measures to ensure their purity and identity, which are confirmed using a battery of analytical techniques, including NMR, MS, and chromatography.

In quantitative analysis, a calibration curve is generated using serial dilutions of the reference standard. The concentration of this compound in an unknown sample is then determined by comparing its analytical response (e.g., peak area in an HPLC chromatogram) to this calibration curve. chemrxiv.org

Furthermore, isotopically labeled internal standards, such as O-benzyl psilocybin-d4 (B13444514) (where four hydrogen atoms are replaced by deuterium), are also available. lgcstandards.comnih.gov These are invaluable in quantitative LC-MS analysis. By adding a known amount of the deuterated standard to the sample, variations in sample preparation and instrument response can be corrected for, leading to more accurate and precise quantification. The development and use of these standards are fundamental to achieving reliable and reproducible analytical data in research and manufacturing settings.

Structure Activity Relationship Sar Studies on O Benzylated Indole Alkaloids

Impact of O-Benzylation on the Chemical Stability and Reactivity of Indole (B1671886) Derivatives

The introduction of a benzyl (B1604629) group to the oxygen atom of an indole alkaloid, a process known as O-benzylation, significantly influences the molecule's chemical stability and reactivity. This modification is a key strategy in synthetic chemistry, often employed to protect reactive hydroxyl groups during subsequent chemical transformations. nih.gov

In the context of psilocybin synthesis, the phosphorylation of psilocin to yield psilocybin presents a notable challenge due to the reactivity of the 4-hydroxyl group. diva-portal.org O-benzylation of the 4-hydroxyindole (B18505) starting material provides a stable intermediate that can undergo further reactions without undesired side products. nih.gov For instance, the O-benzyl protected 4-hydroxyindole can be treated with oxalyl chloride and then dimethylamine (B145610) to form a stable intermediate, which is subsequently reduced. nih.gov The final step involves the removal of the benzyl protecting group to yield the desired product. nih.gov

The reactivity of the indole ring itself can also be influenced by O-benzylation. The C-3 position of the indole nucleus is the most nucleophilic center and readily undergoes electrophilic substitution. acs.org The presence of a benzyl ether at the 4-position can modulate this reactivity.

Influence of the Benzyl Moiety on Potential Receptor Interactions and Pharmacological Activity in Preclinical Models

The addition of a benzyl group to indole alkaloids can significantly alter their interaction with biological receptors and, consequently, their pharmacological activity. This is particularly evident in the study of serotonergic compounds that target 5-HT receptors.

N-benzyl substitution of phenethylamine (B48288) 5-HT₂A receptor agonists is known to substantially increase both binding affinity and functional activity at the receptor. nih.gov This principle extends to tryptamines, where N-benzylation can also modulate receptor interaction. For instance, while N-benzylation of 5-methoxytryptamine (B125070) had a negligible effect on affinity in one study, another reported that an N-4-bromobenzyl substituent resulted in very high affinity for the 5-HT₂A receptor. acs.org The position of substituents on the benzyl group is critical; ortho or meta substitutions on the N-benzyl ring of tryptamines generally enhance affinity, while para substitution reduces it. acs.org

In preclinical studies, O-benzyl psilocybin itself is not the active pharmacological agent but rather a prodrug or synthetic intermediate. The benzyl group must be cleaved to release the active metabolite, psilocin, which then interacts with serotonin (B10506) receptors. nih.gov Psilocin is an agonist at multiple serotonin receptors, including 5-HT₁A, 5-HT₂A, 5-HT₂B, and 5-HT₂C, which are responsible for its psychedelic effects. nih.govresearchgate.net The primary psychedelic effects are mediated through the activation of the 5-HT₂A receptor. nih.govupenn.edu Preclinical models, such as the head-twitch response (HTR) in mice, are used to predict the psychedelic potential of compounds and are known to be mediated by 5-HT₂A receptor activation. nih.gov

The structural modifications, including the presence and substitution pattern of a benzyl group, can influence a compound's selectivity for different 5-HT receptor subtypes. For example, in the 25N series of N-benzylphenethylamines, bulkier substituents at the 2-position of the N-benzyl ring were found to increase selectivity for the 5-HT₂A receptor over the 5-HT₂C and 5-HT₂B receptors. nih.gov This highlights the potential to fine-tune the pharmacological profile of these molecules through strategic placement of benzyl and related moieties.

Rational Design and Synthesis of Novel O-Benzylated Analogs for Systematic SAR Exploration

The rational design and synthesis of novel O-benzylated analogs of indole alkaloids are crucial for systematic structure-activity relationship (SAR) exploration. This process allows researchers to understand how specific structural modifications influence chemical properties and biological activity, ultimately leading to the development of compounds with improved therapeutic profiles. sci-hub.seresearchgate.net

The synthesis of such analogs often begins with a suitable indole core, which is then subjected to O-benzylation to protect the hydroxyl group. nih.gov A variety of substituted benzyl alcohols or benzyl halides can be used in this step to introduce different functionalities onto the benzyl ring. acs.orgnih.gov For instance, molecular iodine has been shown to be an effective catalyst for the C-3 benzylation of indoles using benzylic alcohols, a method that is considered environmentally friendly. acs.orgnih.gov

Once the O-benzylated indole is obtained, further modifications can be made to other parts of the molecule. For example, in the synthesis of psilocybin analogs, the side chain at the C-3 position can be elaborated. nih.govdiva-portal.org The Speeter-Anthony tryptamine (B22526) synthesis is a common route used for this purpose. diva-portal.org

A key aspect of rational design is to create a library of analogs with systematic variations. This could involve altering the electronic properties of the benzyl group by introducing electron-donating or electron-withdrawing substituents. acs.orgnih.gov The steric bulk of the benzyl group can also be modified to probe its influence on receptor binding. nih.gov

The following table outlines a general synthetic approach for creating O-benzylated indole analogs for SAR studies:

StepDescriptionKey Reagents and ConditionsPurpose
1Protection of Hydroxyl Group Benzyl bromide, sodium hydride in a suitable solvent like DMF.To protect the reactive hydroxyl group on the indole ring.
2Side Chain Introduction Oxalyl chloride, followed by a secondary amine (e.g., dimethylamine).To introduce the desired side chain at the C-3 position of the indole.
3Reduction Lithium aluminum hydride (LiAlH₄) in a solvent like THF.To reduce the carbonyl group in the side chain to form the ethylamine (B1201723) moiety.
4Deprotection Catalytic hydrogenation (e.g., H₂, Pd/C) or other debenzylation methods.To remove the benzyl protecting group and yield the final analog.

By synthesizing and testing a diverse range of O-benzylated analogs, researchers can build a comprehensive SAR model. This model can then guide the design of future compounds with optimized properties, such as increased stability, improved receptor selectivity, and desired pharmacological effects. sci-hub.se

Future Research Directions and Emerging Avenues for O Benzyl Psilocybin Studies

Development of Novel Synthetic Strategies Leveraging O-Benzyl Protection for Efficiency and Sustainability

The use of a benzyl (B1604629) group to protect the 4-hydroxyl moiety of the indole (B1671886) core has been a long-standing strategy in the synthesis of psilocybin, dating back to early methodologies developed by Albert Hofmann. nih.gov In these classic syntheses, 4-benzyloxyindole served as a key starting material. nih.gov The benzyl group is advantageous due to its stability under various reaction conditions required for building the tryptamine (B22526) side chain, yet it can be readily removed in the final step via catalytic hydrogenation to yield the active compound, psilocin, or to be carried forward to psilocybin. nih.govuwindsor.ca

However, historical methods have faced challenges. The phosphorylation step, often involving O,O-dibenzylphosphorylchloride or tetrabenzyl pyrophosphate (TBPP), can be problematic. nih.govdiva-portal.org The dibenzyl phosphate (B84403) ester intermediate has been shown to be labile, with one report indicating that a hydrolytic cleavage of an O-benzyl group can occur at room temperature in the presence of water, complicating purification. researchgate.net Another significant challenge is the spontaneous intramolecular migration of a benzyl group from the phosphate to the tryptamine nitrogen, forming a stable zwitterionic N,O-dibenzyl phosphate derivative. nih.govdiva-portal.org While this rearrangement can be exploited for purification in some scalable processes, it also represents a potential loss of yield and a complex synthetic hurdle. nih.gov

Alternative Phosphorylating Reagents: While reagents like phosphorus oxychloride (POCl₃) have been explored to improve atom economy over the expensive TBPP, they can generate di-phosphorylated intermediates and increase the risk of hydrolysis. nih.govveranova.com Continued investigation into novel, more selective, and stable phosphorylating agents that are compatible with the O-benzyl protected intermediate is crucial for developing cleaner and more cost-effective syntheses.

Flow Chemistry and Process Optimization: Implementing continuous flow chemistry for the synthesis of O-benzyl psilocybin and its conversion to psilocybin could offer significant advantages in terms of safety, scalability, and reproducibility. veranova.com The precise control over reaction parameters in flow reactors could minimize the formation of byproducts, such as the zwitterionic intermediate, and improve the efficiency of the exothermic and moisture-sensitive steps involved. veranova.com

The table below summarizes the evolution of synthetic strategies involving benzyl protection, highlighting the progression toward more efficient and sustainable methods.

Synthetic Strategy Key Reagents/Features Advantages Challenges & Future Directions
Classic Hofmann Synthesis 4-Benzyloxyindole, Oxalyl chloride, Dimethylamine (B145610), LiAlH₄, O,O-dibenzylphosphorylchloride, H₂/Pd-CFoundational method establishing the utility of the benzyl protecting group.Low yields, difficult purification, labile intermediates. nih.gov
Improved Chemical Synthesis Tetrabenzyl pyrophosphate (TBPP) or POCl₃Higher yields and scalability compared to the classic method.Expensive reagents (TBPP), formation of zwitterionic byproducts, potential for hydrolysis. nih.govdiva-portal.orgveranova.com
Hybrid Synthetic/Biocatalytic Chemical synthesis of psilocin (potentially via O-benzyl intermediate) followed by enzymatic phosphorylation with PsiK.Avoids chemical phosphorylation challenges, eliminates heavy metal catalysts in final steps, highly selective. nih.govRequires scalable production of active enzymes.
Flow Chemistry Continuous processing of synthetic steps.Enhanced safety, scalability, and control over reaction conditions; potential to minimize byproduct formation. veranova.comRequires specialized equipment and process optimization.

Comprehensive Exploration of this compound as a Preclinical Research Tool in Neuropharmacology and Drug Discovery

In neuropharmacology and drug discovery, this compound serves not as a direct therapeutic agent but as an indispensable chemical tool. Its primary role is that of a stable, protected precursor, enabling the synthesis of psilocin, psilocybin, and a wide array of structural analogs for preclinical evaluation. diva-portal.orgnih.gov The interest in psilocybin as a potential treatment for neuropsychiatric disorders necessitates a deep understanding of its biological effects, which can only be achieved through extensive preclinical studies using high-purity compounds. nih.govnih.gov

The utility of this compound in this context is multifaceted:

Enabling Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how chemical structure dictates pharmacological activity. By using O-benzyl protected intermediates, chemists can systematically modify other parts of the tryptamine molecule—such as the substituents on the amine—before the final deprotection and phosphorylation. nih.gov This allows for the creation of a library of analogs (e.g., 4-hydroxy-N,N-diethyltryptamine or 4-hydroxy-N-methyl-N-isopropyltryptamine) to probe interactions with serotonin (B10506) receptors, primarily the 5-HT₂A receptor. nih.govacs.org These studies are critical for identifying which structural features are essential for therapeutic efficacy and which might be modified to alter pharmacological profiles. acs.org

Synthesis of Prodrugs and Novel Chemical Entities: Research has expanded beyond psilocybin to investigate other prodrugs of psilocin that may offer different pharmacokinetic properties. nih.gov For example, 4-acetoxy-N,N-dimethyltryptamine (psilacetin) is an alternative prodrug that can be synthesized and studied. nih.gov The synthetic flexibility afforded by intermediates like this compound is key to developing and testing these novel compounds, which may provide shorter durations of action or different metabolic pathways. nih.gov

Facilitating Preclinical Models: The synthesis of psilocybin and its analogs, made possible by precursors like this compound, provides the necessary material for evaluation in preclinical rodent models. researchgate.net These studies investigate pharmacology, potential toxicity, and effects on disease models, which are critical steps for advancing our understanding of a drug's biological effects and for promoting innovation in therapeutic applications. nih.govresearchgate.net

Future preclinical research will continue to rely on the synthetic accessibility of psilocybin analogs. This compound will remain a valuable tool for creating molecular probes to explore receptor signaling pathways and for developing next-generation therapeutics with potentially improved properties.

Advanced Computational Modeling for Predicting and Optimizing this compound's Synthetic Reactivity and Biological Interactions

While experimental work remains the gold standard, advanced computational modeling offers a powerful complementary approach to accelerate research. In the context of this compound, computational methods can be applied to both its chemical synthesis and its potential, albeit indirect, biological relevance.

Future research directions in this area include:

Predicting Synthetic Reactivity and Byproduct Formation: Computational chemistry tools, such as Density Functional Theory (DFT), can be used to model the reaction mechanisms involved in psilocybin synthesis. By calculating the energy barriers for different reaction pathways, researchers could predict the likelihood of the problematic intramolecular benzyl group migration that leads to the zwitterionic byproduct. nih.gov Such models could help in designing reaction conditions (e.g., solvent, temperature, catalyst) that favor the desired phosphorylation product over unwanted side reactions, thus improving yield and simplifying purification.

Modeling Enzyme-Substrate Interactions: The biosynthetic pathway of psilocybin has been elucidated, and homology models for the key enzymes have been generated. researchgate.netnih.gov Computational docking simulations could be used to study how chemically synthesized, benzyl-protected precursors might interact with these enzymes, such as the kinase PsiK. nih.gov This could inform the design of hybrid synthetic/biocatalytic processes by predicting the efficiency of enzymatic phosphorylation on various synthetic substrates, potentially guiding the development of novel, bio-compatible protecting groups.

Virtual Screening and Analog Design: Although this compound is inactive, computational tools are heavily used to predict the biological interactions of the final deprotected compounds. nih.gov Molecular docking and network pharmacology analyses are employed to simulate how psilocin and its analogs bind to serotonin receptors like 5-HT₂A, HTR2C, and HTR7. nih.govresearchgate.net This predictive power allows for the in silico design of novel tryptamine structures with desired binding affinities and functional activities. The synthetic feasibility of these computationally designed molecules would then rely on robust synthetic routes, often involving protected intermediates like this compound.

The table below outlines potential applications of computational modeling in this compound research.

Computational Method Application Area Research Goal
Density Functional Theory (DFT) Synthetic ChemistryPredict reaction pathways and energy barriers; optimize conditions to minimize byproduct formation (e.g., zwitterion).
Molecular Docking Biocatalysis & Drug DesignSimulate the binding of synthetic precursors to biosynthetic enzymes (e.g., PsiK); predict binding affinity of final deprotected analogs to serotonin receptors. nih.govresearchgate.net
Homology Modeling EnzymologyGenerate structural models of key biosynthetic enzymes to understand their function and guide protein engineering for improved catalytic activity. researchgate.net
Network Pharmacology Systems BiologyAnalyze the complex interactions between final drug compounds (derived from this compound) and multiple biological targets to predict overall therapeutic effects. nih.gov

Integration of this compound Research into Broader Chemical Biology and Tryptamine Science

The study of this compound and related protected intermediates is intrinsically linked to the broader fields of chemical biology and tryptamine science. Chemical biology aims to use chemical tools to understand and manipulate biological systems, and the synthesis of psilocybin analogs is a prime example of this principle in action. acs.org

The role of this compound in this broader context can be understood through several key contributions:

Expanding the Tryptamine Toolkit: The ability to synthesize a diverse library of tryptamines is crucial for probing the function of the serotonergic system. This compound is a key starting point for creating these molecular tools. By enabling modifications across the tryptamine scaffold, it facilitates the synthesis of compounds with varied receptor binding profiles, efficacies, and metabolic stabilities. nih.govnih.gov This expanded chemical toolkit allows researchers to dissect the roles of different serotonin receptors (e.g., 5-HT₂A vs. 5-HT₁A) in mediating the behavioral and therapeutic effects of psychedelics. nih.gov

Developing Novel Prodrug Strategies: Psilocybin itself is a naturally occurring prodrug of psilocin. nih.gov The synthetic chemistry enabled by O-benzyl protection allows for the exploration of non-natural prodrugs, such as psilacetin (4-AcO-DMT). nih.gov Comparing the pharmacology of these different prodrugs provides insights into drug metabolism and bioavailability, contributing to the fundamental science of prodrug design. This research could lead to new tryptamine-based therapeutics with tailored pharmacokinetic profiles for clinical use. nih.gov

Informing Biosynthesis and Synthetic Biology: Understanding the chemical synthesis of psilocybin, including its challenges and solutions, provides a valuable framework for synthetic biology approaches. nih.gov Chemical synthesis highlights the inherent instability of certain intermediates and the difficulty of specific transformations, such as phosphorylation. diva-portal.org This knowledge can guide the engineering of microbial hosts for psilocybin production by indicating which enzymatic steps are most critical to optimize or which might be replaced with a chemical step in a hybrid approach. nih.govnih.gov

Ultimately, the chemistry surrounding this compound is not merely a means to an end but a fundamental research area that fuels discovery across tryptamine science. It provides the molecules necessary to ask detailed questions about neuroreceptor function, drug metabolism, and the very basis of consciousness-altering effects, firmly integrating synthetic chemistry with neuropharmacology and biology.

Q & A

Q. What are the standard protocols for synthesizing O-Benzyl Psilocybin, and what analytical challenges arise during intermediate purification?

Synthesis of this compound typically involves phosphorylation of psilocin using reagents like tetrabenzyl pyrophosphate (TBPP), followed by selective deprotection. A key intermediate, O,O-dibenzylpsilocybin, is labile and prone to hydrolysis or benzyl migration, complicating purification . Thin-layer chromatography (TLC) is often ambiguous for distinguishing intermediates, necessitating alternative methods like HPLC or NMR for validation . Researchers must optimize reaction conditions (e.g., solvent systems, temperature) to minimize zwitterionic byproduct formation, which reduces yield .

Q. What preclinical models are validated for studying this compound’s neuroplasticity effects, and how are outcomes measured?

Rodent models are widely used to assess acute and long-term neuroplastic effects. Common methodologies include:

  • Behavioral assays : Open-field tests for anxiety-like behaviors, forced swim tests for depressive phenotypes.
  • Molecular markers : Immunohistochemistry for BDNF or synaptic proteins (e.g., PSD-95) in hippocampal tissue .
  • Electrophysiology : Long-term potentiation (LTP) measurements in cortical or hippocampal slices to quantify synaptic plasticity .
    Translational frameworks often combine these with human neuroimaging (fMRI) to correlate rodent findings with human neural connectivity patterns .

Q. How do researchers ensure methodological rigor in clinical trials involving this compound?

Key strategies include:

  • Blinding protocols : Double-blind, placebo-controlled designs with active placebos (e.g., niacin) to reduce expectancy bias .
  • Outcome measures : Standardized scales (e.g., Beck Depression Inventory, State-Trait Anxiety Inventory) administered at baseline and follow-ups (1–6 months) .
  • Data synthesis : Thematic analysis for qualitative data and effect size calculations (Cohen’s d) for quantitative meta-analyses, as seen in systematic reviews .
  • Adverse event monitoring : Structured reporting of physiological (e.g., blood pressure) and psychological (e.g., transient anxiety) responses .

Advanced Research Questions

Q. How can researchers resolve contradictions in psilocybin’s purported mechanisms of action (e.g., serotonin 2A receptor agonism vs. neuroplasticity)?

Contradictory findings often stem from heterogeneous study designs. Approaches include:

  • Dose stratification : Comparing low (sub-perceptual) vs. high (psychedelic) doses to isolate receptor-specific effects from plasticity-driven outcomes .
  • Interaction analysis : Testing for moderators like baseline neuroticism or session insightfulness, which may explain variability in therapeutic outcomes .
  • Multi-omics integration : Combining transcriptomic data (e.g., cortical 5-HT2A expression) with neuroimaging to map receptor occupancy to functional connectivity changes .

Q. What strategies improve the yield and scalability of this compound synthesis without chromatography?

Recent advancements include:

  • Solvent-free phosphorylation : Using TBPP in dichloromethane with catalytic DMAP to reduce zwitterion formation .
  • One-pot deprotection : Hydrolysis of O,O-dibenzyl intermediates under mild acidic conditions (e.g., HCl/THF) to bypass column purification .
  • Flow chemistry : Continuous reactors for precise control of reaction kinetics, enabling gram-scale synthesis with >80% purity .

Q. How can translational frameworks address species-specific discrepancies in psilocybin research?

Cross-species validation requires:

  • Behavioral homology : Aligning rodent assays (e.g., fear extinction) with human psychological constructs (e.g., emotional processing in fMRI) .
  • Dose equivalence : Allometric scaling based on metabolic rate (e.g., human equivalent dose = rodent dose × 12.3) .
  • Biomarker alignment : Correlating rodent BDNF levels with human plasma BDNF or default mode network (DMN) connectivity changes .

Methodological Considerations

  • Data Contradiction Analysis : Use the PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables contributing to conflicting results. For example, subgroup analyses in depression trials can identify patient cohorts (e.g., cancer-related anxiety) with stronger treatment effects .
  • Regulatory Compliance : Secure IRB approval by detailing safety protocols (e.g., crisis management plans for adverse events) and sourcing psilocybin from licensed vendors compliant with DEA Schedule I requirements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.